molecular formula C20H28N8S B3019213 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(3,4-dimethylphenyl)hydrazinecarbothioamide CAS No. 898623-37-5

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(3,4-dimethylphenyl)hydrazinecarbothioamide

Cat. No. B3019213
CAS RN: 898623-37-5
M. Wt: 412.56
InChI Key: UCARNYPOCVISJV-UHFFFAOYSA-N
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Description

The compound 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(3,4-dimethylphenyl)hydrazinecarbothioamide is a member of the hydrazinecarbothioamide family, which has been studied for its pharmacophoric properties and potential biological activities. These compounds are known for their antioxidant properties and have been tested as inhibitors of cell proliferation in cancer cell lines, such as MCF-7 breast cancer cells, showing activity comparable to Doxorubicin . Additionally, derivatives of this compound have been synthesized and evaluated for their antiviral activity against the yellow fever virus (YFV), demonstrating inhibitory activity at concentrations ≤10 mg/mL .

Synthesis Analysis

The synthesis of related N-(dimethylphenyl)hydrazinecarbothioamides involves a series of steps starting from different dimethylphenyl isothiocyanates to increase lipophilicity. The compounds are characterized by spectroscopy methods such as FT-IR, 1H-, and 13C-NMR, and their molecular structure is confirmed by X-ray diffraction . Another synthesis approach for similar triazine and pyrimidine derivatives includes the union of both heterocycles through a hydrazone moiety, which is incorporated into an acetyl group at the position 5 of a 1,3-dimethyl pyrimidine derivative, yielding the target compounds with excellent yields and good purities .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized for the first time by X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. This structural information is crucial for understanding the interaction of these compounds with biological targets . The study of tautomerism of enhydrazine versus hydrazone derivatives is also significant as it can influence the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the synthesis and characterization suggest that these compounds can undergo further chemical transformations, which may be relevant for their biological activity or for the development of new derivatives with enhanced properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are not directly discussed in the provided papers. However, the antioxidant activity of the N-(dimethylphenyl)hydrazinecarbothioamides indicates that these compounds have the potential to neutralize free radicals, which is an important chemical property in the context of biological systems . The antiviral activity against YFV also suggests that these compounds can interact with biological systems without causing significant cytotoxicity, which is an important consideration for their physical and chemical behavior in a biological context .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8S/c1-14-7-8-16(13-15(14)2)21-20(29)26-25-17-22-18(27-9-3-4-10-27)24-19(23-17)28-11-5-6-12-28/h7-8,13H,3-6,9-12H2,1-2H3,(H2,21,26,29)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCARNYPOCVISJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(3,4-dimethylphenyl)hydrazinecarbothioamide

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